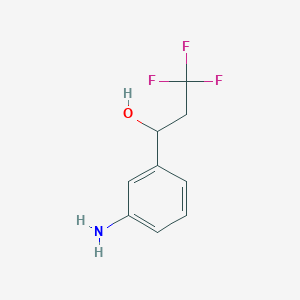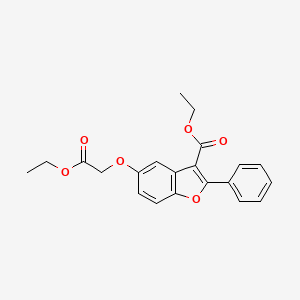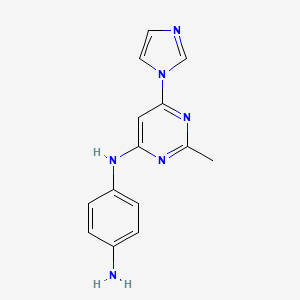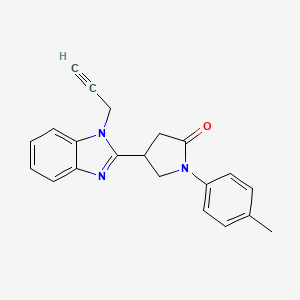
4,4-Difluoro-1-(4-fluorophenyl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4,4-Difluoro-1-(4-fluorophenyl)butane-1,3-dione” is a chemical compound with the CAS Number: 371967-21-4 . Its IUPAC name is (2E)-4,4-difluoro-1-(4-fluorophenyl)-3-hydroxy-2-buten-1-one . The molecular weight of this compound is 216.16 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H7F3O2/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13/h1-4,10H,5H2 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Applications in Dye-Sensitized Solar Cells
4,4-Difluoro-1-(4-fluorophenyl)butane-1,3-dione has been utilized in the synthesis of aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers for dye-sensitized solar cells. These complexes exhibit intense visible light absorption, which is crucial for solar cell applications (Islam et al., 2006).
Crystal and Molecular Structure Analysis
The compound has been the subject of crystallographic studies to understand its molecular structure, aiding in the design of materials with specific properties (Magerramov et al., 2012).
Photoluminescent Properties in Europium Complexes
Research on europium complexes using fluorinated β-diketone ligands, including this compound, has been conducted to explore their photoluminescent behavior. These complexes show high luminescence, which is valuable for optical applications (Wang et al., 2015).
Copper-Selective Electrodes
This chemical has been used as an ionophore in copper-selective poly(vinyl) chloride membrane electrodes. Such electrodes are crucial for the detection and analysis of copper in various samples (Kopylovich et al., 2011).
Chemoselective Fluorination of Organic Compounds
The compound plays a role in the selective and effective fluorination of various organic compounds, enhancing their chemical properties for diverse applications (Stavber et al., 2004).
properties
IUPAC Name |
4,4-difluoro-1-(4-fluorophenyl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13/h1-4,10H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGKDXJGWCBIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2463793.png)


![N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide](/img/structure/B2463799.png)

![1-methyl-5-[(pentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2463802.png)


![ethyl 3-carbamoyl-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463807.png)

